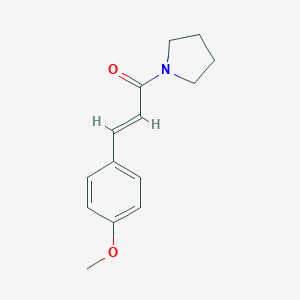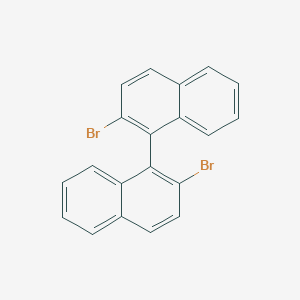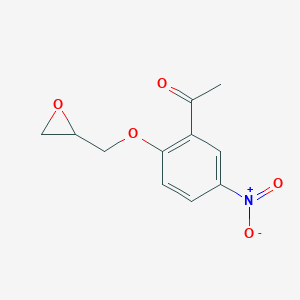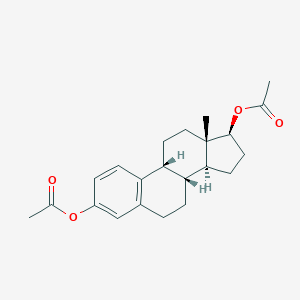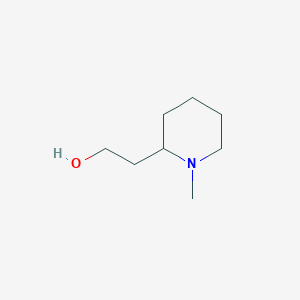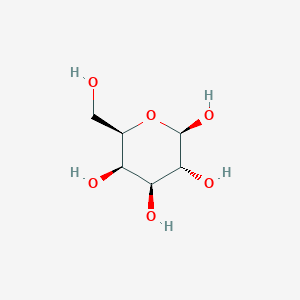
beta-D-galactose
Descripción general
Descripción
Beta-D-galactose is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite .
Synthesis Analysis
Beta-D-galactose is synthesized by various sources such as plants, microbes, and mammals. Due to its high industrial demands, recombinant strains have also been developed and well-characterized for industrial applications . Immobilization strategies such as entrapment, cross-linking, covalent binding, and physical absorption are also performed to increase the stability and durability, therefore reducing the process cost .Molecular Structure Analysis
Beta-galactosidase consists of four chains, each with 1023 amino acids, that form four active sites . The substrate/product allolactose can be seen in two of these active sites .Chemical Reactions Analysis
Beta-D-galactose is a significant industrial enzyme that catalysis the hydrolysis of D-galactosyl residues from polymers, secondary metabolites, or di/oligosaccharides . It also exhibits a property to catalyze the transgalactosylation of lactose to allolactose .Physical And Chemical Properties Analysis
Beta-D-galactose is used as a biomarker in various applications, including enzyme-linked immunosorbent assays (ELISAs), gene expression studies, tuberculosis classification, and in situ hybridization . It also has the potential to cleave cellobiose, calories, collaterals, and cellulose besides cleaving β-glycosidic bond among galactose and its organic residues .Aplicaciones Científicas De Investigación
Enzyme-Activatable Fluorescent Probes
Beta-D-galactosidase (β-gal), a typical hydrolytic enzyme, is a vital biomarker for cell senescence and primary ovarian cancers . Activatable optical probes have become a powerful tool for real-time tracking and in vivo visualization with high sensitivity and specificity . These probes are used to monitor β-gal activity, which is crucial for early cancer diagnoses and biological research .
Gene Expression Studies
Beta-D-galactosidase is commonly used as a reporter enzyme to study gene expression and regulation in biological systems . For instance, Escherichia coli β-galactosidase, which is well characterized and encoded by the LacZ gene, is widely used in these studies .
Tuberculosis Classification
In addition to its role in gene expression studies, β-galactosidase is also used in tuberculosis classification . This application is based on the enzyme’s ability to catalyze the hydrolysis of the β-glycosidic bond.
In Situ Hybridization
In situ hybridization is another application where β-galactosidase is utilized . This technique allows for the visualization of specific genes or sequences in their location within the tissue or cell.
Drug Delivery, Diagnostics, and Theranostics
D-galactose, a monosaccharide sugar, has demonstrated its utility as a ligand in various applications . It has been investigated as a vector for drug delivery, diagnostics, and theranostics due to its distinctive properties and interactions with specific cell receptors .
Food Preservation and Quality Modification
Beta-D-galactosidase is also used in the food industry for preservation and quality modification . It plays a significant role in the catalytic hydrolysis of glycosidic bonds, transforming lactose into galactose .
Mecanismo De Acción
Target of Action
Beta-D-Galactose primarily targets the enzyme beta-D-galactosidase (BGAL) . BGAL is a hydrolytic enzyme that catalyzes the breakdown of lactose into glucose and galactose . It targets xyloglucans, the most abundant type of hemicellulose in the primary cell wall of all vascular plants . BGAL is associated with cell wall biogenesis and modification .
Mode of Action
The catalytic process of BGAL involves the transfer of a sugar residue from a glycosyl donor to an acceptor via a double-displacement mechanism . When water acts as an acceptor, hydrolysis prevails, resulting in the production of lactose-free products . When lactose acts as an acceptor, transgalactosylation prevails, resulting in the production of prebiotic oligosaccharides .
Biochemical Pathways
Beta-D-Galactose is primarily metabolized via the Leloir pathway . This pathway consists of four enzymes: galactose mutarotase (GALM), galactokinase (GALK1), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4’-epimerase (GALE) . The conversion of beta-D-galactose to glucose 1-phosphate is accomplished by the action of these enzymes .
Pharmacokinetics
The pharmacokinetics of Beta-D-Galactose is influenced by its formulation. For instance, when formulated into nanoparticles using polydopamine as a drug carrier, the bioavailability and liver accumulation of Beta-D-Galactose were significantly enhanced .
Result of Action
The hydrolysis of lactose to glucose and galactose by BGAL is an important process in the food industry because of the potentially beneficial effects of assimilating food containing lactose . The hydrolytic and transgalactosylation properties of BGAL have several advantages in the food and dairy industries . Some of the benefits include the production of lactose-free products for lactose-intolerant people .
Action Environment
The activity of Beta-D-Galactose can be influenced by environmental factors. For instance, psychrophilic Beta-D-Galactosidases, which are adapted to cold environments, have been found to have a stable structure at refrigerated temperatures . This allows for more effective biochemical pathways with shorter reaction times, less energy usage, and ecological acceptability .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Beta-galactosidase is the principal enzyme for dairy and pharmaceutical industries owing to its multiple applications . Recombinant strains are observed to be dominant in the industry along with immobilization strategies and used predominantly for prebiotic galactooligosaccharides production . These developments on novel β-galactosidases derived from microbial sources or by engineering means together have converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015884 | |
| Record name | beta-D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-D-GALACTOPYRANOSE | |
CAS RN |
7296-64-2 | |
| Record name | β-D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Galactopyranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Beta-D-galactose serves as a specific binding target for various lectins, both naturally occurring and those used as research tools [, , , , , , ]. For instance, Ricinus communis agglutinin I (RCA I) exhibits a high affinity for beta-D-galactose residues [, , , , ]. This interaction allows researchers to investigate the distribution and changes in glycoconjugates containing beta-D-galactose within cells and tissues. Furthermore, lectin binding to beta-D-galactose-containing glycoproteins on cell surfaces can trigger various cellular responses, including agglutination and signaling cascades.
A: Calcium ions (Ca2+) play a crucial role in mediating the interaction between beta-D-galactose and the sialic acid residues on HBP []. The presence of Ca2+ facilitates a stable binding conformation, influencing how HBP recognizes and binds to other molecules, a process vital for various physiological functions.
- A: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the structure of Beta-D-galactose [, ]. NMR provides information about the arrangement of atoms within the molecule and can differentiate between different anomers of sugars, including alpha and beta forms.
- A: Beta-D-galactose serves as a substrate for the enzyme beta-galactosidase []. This enzyme specifically cleaves the glycosidic bond in Beta-D-galactosides. This specificity is exploited in enzymatic assays to measure lactose content []. The enzyme hydrolyzes lactose into D-glucose and D-galactose, and by measuring the amount of D-galactose produced, one can determine the initial lactose concentration.
- A: While not extensively detailed, the research hints at the application of computational chemistry in understanding beta-D-galactose's conformational behavior []. For instance, studying torsional anharmonicity in Beta-D-galactose using methods like torsional path integral Monte Carlo simulations can provide insights into its conformational preferences and how these might influence its interactions with other molecules.
- A: The specific orientation of hydroxyl groups on the Beta-D-galactose molecule is crucial for its recognition by lectins and enzymes [, , , , ]. Modifications such as sulfation at specific positions (e.g., 3-O-sulfo-Beta-D-galactosylceramide) can alter its binding affinity and selectivity for certain antibodies and lectins []. Similarly, the presence or absence of acetyl groups, as seen in the comparison of Beta-D-galactose and N-acetyl-D-galactosamine recognition by lectins [, , , , ], highlights how subtle structural changes significantly influence its biological activity.
- A: Beta-D-galactose research exemplifies interdisciplinary synergy. Its study draws upon and contributes to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



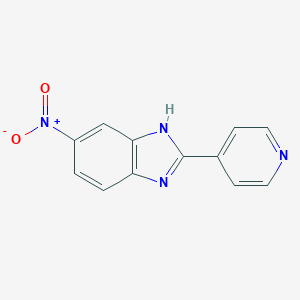
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
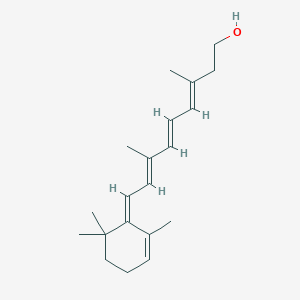
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

